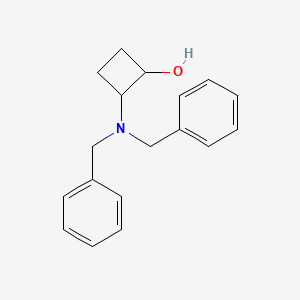
2-(Dibenzylamino)cyclobutanol
Descripción general
Descripción
2-(Dibenzylamino)cyclobutanol is a cyclic compound that has garnered significant interest in the scientific community due to its potential therapeutic and industrial applications This compound features a cyclobutane ring, which is a four-membered carbocyclic structure, and a dibenzylamino group attached to it
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dibenzylamino)cyclobutanol typically involves [2+2] cycloaddition reactions, which are a common method for constructing cyclobutane rings . One approach involves the acid-catalyzed cycloaddition of silyl enol ethers with α,β-unsaturated carbonyl compounds . This method provides a promising tool for synthesizing donor-acceptor cyclobutane derivatives under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale [2+2] cycloaddition reactions using optimized reaction conditions to ensure high yield and purity. The use of hyperbaric conditions has also been explored to enhance the efficiency of these reactions .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Dibenzylamino)cyclobutanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The strained nature of the cyclobutane ring makes it susceptible to ring-opening reactions, which can lead to the formation of acyclic compounds .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, the use of triflic imide (Tf2NH) as a catalyst in cycloaddition reactions has been reported .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions. For instance, oxidation reactions may yield cyclobutanone derivatives, while reduction reactions can lead to the formation of cyclobutanol derivatives .
Aplicaciones Científicas De Investigación
In medicinal chemistry, cyclobutane-containing compounds are explored for their unique pharmacological properties, such as metabolic stability and binding efficiency . Additionally, the compound’s ability to undergo diverse chemical reactions makes it a valuable intermediate in the synthesis of complex molecules .
Mecanismo De Acción
The mechanism of action of 2-(Dibenzylamino)cyclobutanol involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways depend on the context of its application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors to exert its therapeutic effects .
Comparación Con Compuestos Similares
2-(Dibenzylamino)cyclobutanol can be compared with other cyclobutane-containing compounds, such as 1,3-disubstituted and 1,1,3-trisubstituted cyclobutanes These compounds share similar structural features but may differ in their chemical reactivity and biological activity
List of Similar Compounds:- 1,3-Disubstituted cyclobutanes
- 1,1,3-Trisubstituted cyclobutanes
- Cyclobutanone derivatives
- Cyclobutanol derivatives
Propiedades
IUPAC Name |
2-(dibenzylamino)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c20-18-12-11-17(18)19(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16/h1-10,17-18,20H,11-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZHPUOOVICRESI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1N(CC2=CC=CC=C2)CC3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


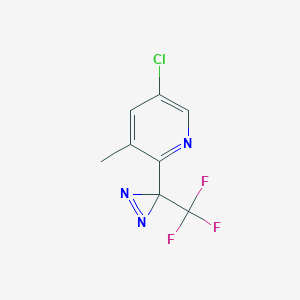
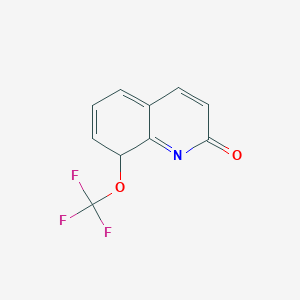
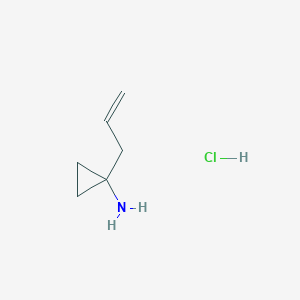
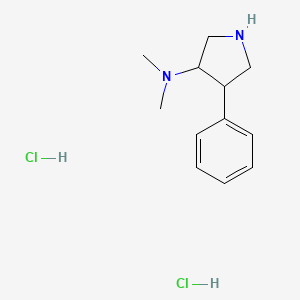
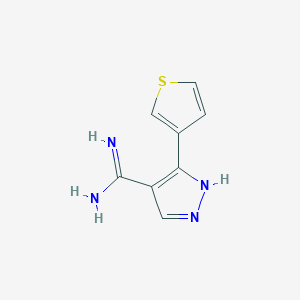
![2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide](/img/structure/B1487202.png)
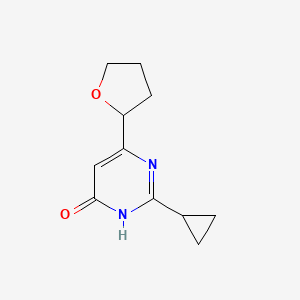

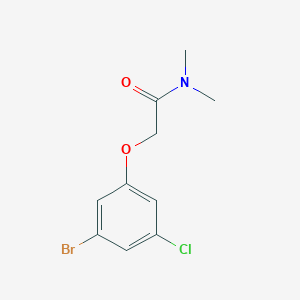
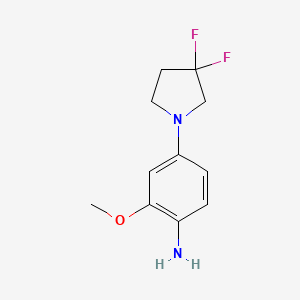
![1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1487207.png)
![(S)-3-(bicyclo[1.1.1]pentan-1-yl)-2-(tert-butoxycarbonyl(methyl)amino)propanoic acid](/img/structure/B1487209.png)


